Whole-Cell BACE1 Inhibitory Potency: PF-06649283 Exhibits Moderate Cellular Activity
PF-06649283 demonstrates a whole-cell BACE1 inhibitory IC50 of 74 nM in human H4 cells overexpressing wild-type human APP695, a value that places it in a moderate potency tier relative to clinically advanced BACE inhibitors . For comparison, verubecestat inhibits Aβ40 formation with an IC50 of 2.1 nM in HEK293 APPSwe/Lon cells, atabecestat inhibits secreted Aβ40 with an IC50 of 1.1 nM in SH-SY5Y cells, lanabecestat exhibits IC50 values ranging from 80 to 610 pM across neuronal and SH-SY5Y cells, and elenbecestat shows a cellular IC50 of approximately 7 nM . This ~10- to 1000-fold difference in potency indicates that PF-06649283 requires higher concentrations to achieve equivalent BACE1 inhibition in cellular contexts, a critical consideration for assay design and dose-response modeling.
| Evidence Dimension | Whole-cell BACE1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 74 nM |
| Comparator Or Baseline | Verubecestat: 2.1 nM; Atabecestat: 1.1 nM; Lanabecestat: 0.08-0.61 nM; Elenbecestat: ~7 nM |
| Quantified Difference | PF-06649283 is 10- to 1000-fold less potent than comparators |
| Conditions | Human H4 cells overexpressing wild-type human APP695 (target); HEK293 APPSwe/Lon cells (verubecestat); SH-SY5Y cells (atabecestat); mouse/guinea pig primary neurons and SH-SY5Y cells (lanabecestat); cell-based assay (elenbecestat) |
Why This Matters
This moderate potency profile allows researchers to titrate BACE1 inhibition more precisely, avoiding complete target saturation that may obscure subtle phenotypic or toxicological signals.
